

# Spectroscopic data for 5,6-Dibromo-2,1,3-benzothiadiazole

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## Compound of Interest

Compound Name: 5,6-Dibromo-2,1,3-benzothiadiazole

Cat. No.: B177419

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## Technical Guide: 5,6-Dibromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a concise overview of the available data for **5,6-Dibromo-2,1,3-benzothiadiazole**, a halogenated derivative of the versatile 2,1,3-benzothiadiazole scaffold. The benzothiadiazole core is a key building block in the development of novel materials and therapeutic agents due to its unique electronic and photophysical properties. This document focuses on the synthesis and basic physicochemical properties of the 5,6-dibromo isomer.

It is important to note that while the isomeric 4,7-Dibromo-2,1,3-benzothiadiazole is well-documented in scientific literature, comprehensive experimental spectroscopic data for **5,6-Dibromo-2,1,3-benzothiadiazole**, including detailed NMR, Mass Spectrometry, IR, and UV-Vis spectra, is not readily available in the public domain as of the latest literature review. This guide therefore focuses on the established synthetic protocol and known physical characteristics.

### Physicochemical Properties

The fundamental physicochemical properties of **5,6-Dibromo-2,1,3-benzothiadiazole** are summarized in the table below. This information is compiled from various chemical supplier

databases.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> S
Molecular Weight	293.96 g/mol
CAS Number	18392-81-9
Appearance	Solid
Melting Point	131.0 to 135.0 °C

## Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

The primary synthetic route to **5,6-Dibromo-2,1,3-benzothiadiazole** involves the cyclization of 4,5-dibromo-1,2-phenylenediamine with a sulfur-containing reagent.

### Experimental Protocol

Reaction: Cyclization of 4,5-dibromo-1,2-phenylenediamine with thionyl chloride.

Reagents and Materials:

- 4,5-dibromo-1,2-phenylenediamine
- Thionyl chloride (SOCl<sub>2</sub>)
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Ice bath

Procedure:

- In a suitable reaction flask, dissolve 4,5-dibromo-1,2-phenylenediamine in dichloromethane.
- Add triethylamine to the solution.

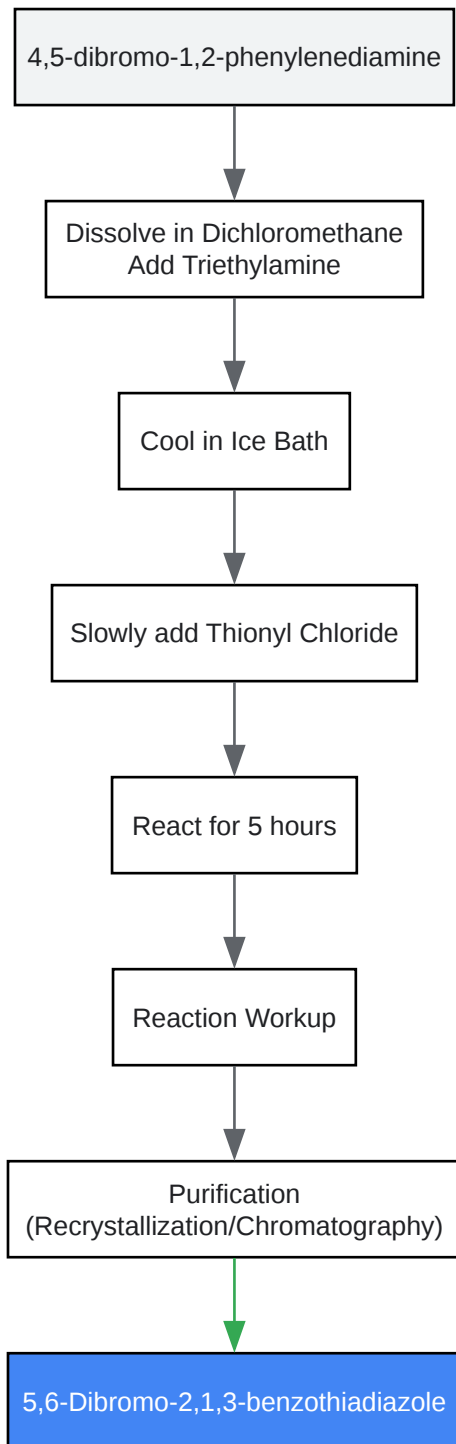
- Cool the reaction mixture in an ice bath.
- Slowly add thionyl chloride to the cooled solution under stirring.
- After the addition is complete, allow the reaction to proceed for approximately 5 hours.
- Upon completion, the reaction is worked up using standard procedures to isolate the crude product.
- The crude product can be purified by recrystallization or column chromatography to yield **5,6-Dibromo-2,1,3-benzothiadiazole**.

Note: This protocol is a general guideline based on established methods for the synthesis of benzothiadiazoles from ortho-phenylenediamines. Specific quantities and reaction conditions may require optimization.

## Synthesis Workflow

The logical workflow for the synthesis of **5,6-Dibromo-2,1,3-benzothiadiazole** is depicted in the following diagram.

## Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole



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Caption: Synthesis workflow for **5,6-Dibromo-2,1,3-benzothiadiazole**.

## Conclusion

This technical guide provides the available essential information on **5,6-Dibromo-2,1,3-benzothiadiazole** for researchers and professionals in drug development and materials science. While a clear synthetic pathway is established, a notable gap exists in the public domain regarding its detailed spectroscopic characterization. Further investigation is required to fully elucidate the NMR, mass spectrometric, and photophysical properties of this compound, which would be invaluable for its application in the design of novel functional molecules.

- To cite this document: BenchChem. [Spectroscopic data for 5,6-Dibromo-2,1,3-benzothiadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177419#spectroscopic-data-for-5-6-dibromo-2-1-3-benzothiadiazole\]](https://www.benchchem.com/product/b177419#spectroscopic-data-for-5-6-dibromo-2-1-3-benzothiadiazole)

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